

BP-1-102 target genes c-Myc Cyclin D1 Bcl-xL

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Compound Focus: BP-1-102

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Core Target Genes of BP-1-102

Target Gene	Function & Role in Cancer	Experimental Evidence of BP-1-102 Effect
c-Myc	Master regulator of cell proliferation and metabolism [1]	Suppressed expression in a time- and dose-dependent manner in gastric cancer cells (AGS) [2]. Decreased expression in Waldenstrom Macroglobulinemia cell lines [3].
Cyclin D1	Regulates G1 to S phase cell cycle progression [1]	Suppressed expression in a time- and dose-dependent manner in gastric cancer cells (AGS) [2].
Bcl-xL	Potent anti-apoptotic protein [1]	Decreased expression in hematologic malignancy cell lines (Mec-1, RL) [3].
Survivin	Inhibitor of apoptosis protein (IAP) [1]	Suppressed expression in gastric cancer (AGS) [2] and hematologic malignancy cell lines [3].

Mechanism of Action: The STAT3 Signaling Pathway

BP-1-102 is a small molecule inhibitor that specifically targets the Src Homology 2 (SH2) domain of STAT3. The following diagram illustrates how it disrupts the oncogenic STAT3 signaling pathway.

BP-1-102 inhibits STAT3 activation and target gene expression.

Key Experimental Protocols for Validation

The following are summaries of core experimental methodologies used to generate the data on **BP-1-102**'s effects, as detailed in the search results [2].

Cell Viability Assay (CCK-8)

- **Purpose:** To determine the inhibitory effect of **BP-1-102** on cancer cell proliferation.
- **Method:** Seed cells (e.g., AGS at 3×10^3 cells/well) in 96-well plates. Treat with **BP-1-102** (e.g., 2, 4, 6 μ M) or vehicle control (DMSO) for 24, 48, and 72 hours. Add CCK-8 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the control group.

Apoptosis Analysis by Flow Cytometry

- **Purpose:** To quantify **BP-1-102**-induced cell death.
- **Method:** Seed cells (e.g., AGS at 2×10^5 cells/well) in 6-well plates. After treatment with **BP-1-102** for a set duration (e.g., 8 hours), harvest and resuspend the cells in binding buffer. Stain the cell suspension with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at 4°C in the dark. Analyze by flow cytometry within 1 hour to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protein Expression Analysis by Western Blot

- **Purpose:** To confirm the inhibition of STAT3 phosphorylation and downstream target genes.
- **Method:** Treat cells with **BP-1-102** for desired time and dose. Lyse cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with specific primary antibodies (e.g., p-STAT3 (Tyr705), STAT3, c-Myc, Cyclin D1, Survivin, GAPDH) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody. Detect the signal using chemiluminescence reagents. GAPDH serves as a loading control.

Research Implications and Context

- **Broach Spectrum of Action:** Beyond the core genes listed, **BP-1-102**'s inhibition of STAT3 also affects other pathways, such as modulating the MAPK signaling pathway (increasing p-JNK and p-p38, decreasing p-ERK) in gastric cancer cells [2].
- **Therapeutic Resistance Insight:** Recent research highlights a potential challenge: in Hepatocellular Carcinoma (HCC), sustained STAT3 activation can create stable, drug-resistant 3D chromatin structures (FIRES) that maintain the expression of aggressive-disease genes even after STAT3 inhibition [4]. This suggests that combining STAT3 inhibitors like **BP-1-102** with drugs targeting epigenetic machinery could be a future strategy to overcome resistance.

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